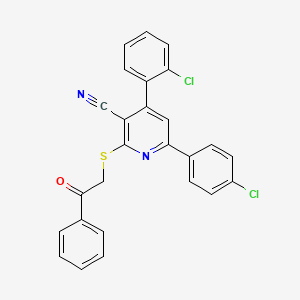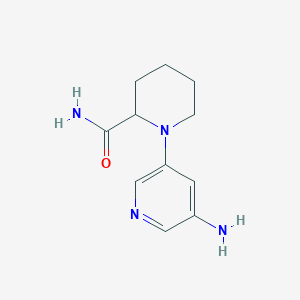
1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-on ist eine komplexe organische Verbindung, die einen Pyrrolidinonring und einen Brompyridin-Rest aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-on beinhaltet typischerweise die Reaktion von 2-Amino-6-bromopyridin mit einem geeigneten Pyrrolidinonderivat. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Methanol oder Chloroform und können eine Erwärmung erfordern, um die Reaktion zu ermöglichen .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht gut dokumentiert, aber sie würden wahrscheinlich eine Skalierung der Labor-Syntheseverfahren beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Umsetzung von Sicherheitsmaßnahmen zur Handhabung der bromierten Zwischenprodukte.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Brompyridin-Rest zu modifizieren.
Substitution: Das Bromatom im Pyridinring kann durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine oder Thiole. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung von inerten Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu Pyridin-N-Oxiden führen, während Substitutionsreaktionen verschiedene substituierte Pyridine erzeugen können.
Wissenschaftliche Forschungsanwendungen
1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann bei der Entwicklung von bioaktiven Molekülen für die Medikamentenentwicklung verwendet werden.
Industrie: Es kann bei der Produktion von Spezialchemikalien und -materialien verwendet werden .
Wirkmechanismus
Der Wirkmechanismus von 1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Brompyridin-Rest kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität möglicherweise hemmen. Der Pyrrolidinonring kann ebenfalls eine Rolle bei der Bindung an biologische Zielstrukturen spielen und so deren Funktion modulieren .
Wirkmechanismus
The mechanism of action of 1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidinone ring may also play a role in binding to biological targets, thereby modulating their function .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Amino-6-bromopyridin: Ein Vorläufer bei der Synthese der Zielverbindung.
Pyrrolidinonderivate: Verbindungen wie Piracetam und Oxiracetam, die für ihre kognitionsfördernden Eigenschaften bekannt sind.
Einzigartigkeit
1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-on ist einzigartig aufgrund der Kombination des Brompyridin- und des Pyrrolidinon-Rests. Diese doppelte Funktionalität ermöglicht eine vielfältige chemische Reaktivität und potenzielle biologische Aktivität, was es zu einer wertvollen Verbindung in verschiedenen Forschungsbereichen macht .
Eigenschaften
Molekularformel |
C11H14BrN3O2 |
|---|---|
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
1-[2-(2-amino-6-bromopyridin-3-yl)oxyethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H14BrN3O2/c12-9-4-3-8(11(13)14-9)17-7-6-15-5-1-2-10(15)16/h3-4H,1-2,5-7H2,(H2,13,14) |
InChI-Schlüssel |
XXVUPDLWWJLAAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CCOC2=C(N=C(C=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




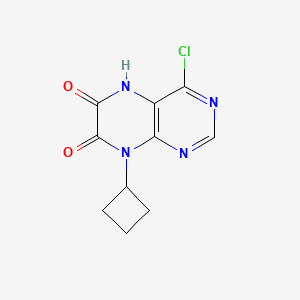
![Dicyclohexylamine 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B11778131.png)
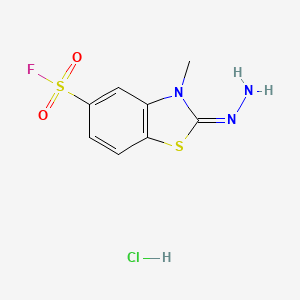
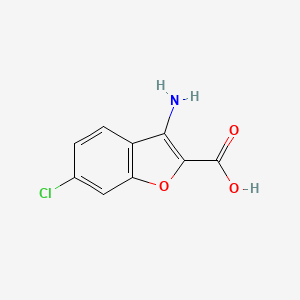
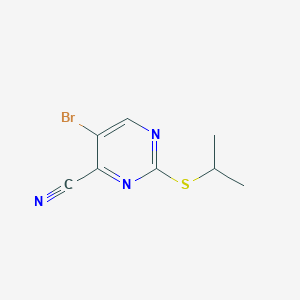
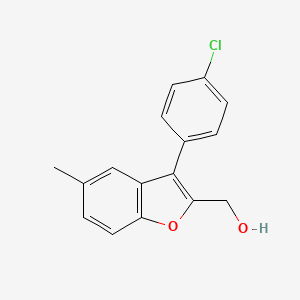
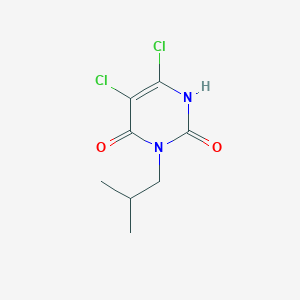
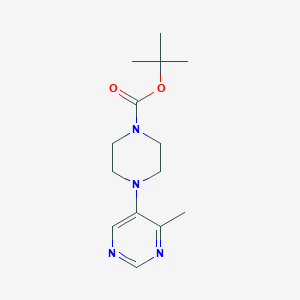
![Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B11778190.png)

